1,4-Dichloro-2-fluoro-3-methylbenzene
Overview
Description
1,4-Dichloro-2-fluoro-3-methylbenzene is an organic compound with the molecular formula C7H5Cl2F. It is a derivative of toluene, where two chlorine atoms and one fluorine atom are substituted on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dichloro-2-fluoro-3-methylbenzene typically involves halogenation reactions. One common method is the chlorination of 2-fluorotoluene, followed by further chlorination to introduce the second chlorine atom at the desired position . The reaction conditions often involve the use of chlorine gas and a catalyst, such as iron or aluminum chloride, under controlled temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher yields and better control over the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dichloro-2-fluoro-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.
Major Products:
Substitution: Products include substituted toluenes with various functional groups.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include amines and other reduced compounds.
Scientific Research Applications
1,4-Dichloro-2-fluoro-3-methylbenzene has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1,4-Dichloro-2-fluoro-3-methylbenzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic aromatic substitution reactions, the electron-withdrawing chlorine and fluorine atoms activate the benzene ring towards nucleophilic attack . The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced during the reactions .
Comparison with Similar Compounds
2-Chloro-6-fluorotoluene: This compound has a similar structure but with different positions of the chlorine and fluorine atoms.
2,6-Dichloro-3-nitrotoluene: Another derivative of toluene with two chlorine atoms and a nitro group.
Uniqueness: 1,4-Dichloro-2-fluoro-3-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in the synthesis of specialized organic compounds and materials .
Properties
IUPAC Name |
1,4-dichloro-2-fluoro-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSRXEBDWMCWSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.